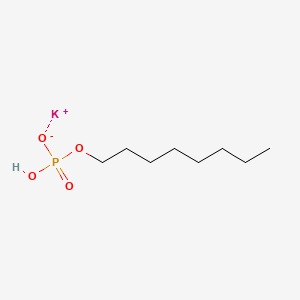

Potassium octyl hydrogen phosphate

CAS No.: 41989-08-6

Cat. No.: VC16967471

Molecular Formula: C8H18KO4P

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41989-08-6 |

|---|---|

| Molecular Formula | C8H18KO4P |

| Molecular Weight | 248.30 g/mol |

| IUPAC Name | potassium;octyl hydrogen phosphate |

| Standard InChI | InChI=1S/C8H19O4P.K/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H2,9,10,11);/q;+1/p-1 |

| Standard InChI Key | VMUBRIXOHLRVGV-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCOP(=O)(O)[O-].[K+] |

Introduction

Chemical Identity and Structural Properties

Potassium octyl hydrogen phosphate belongs to the class of organophosphate salts, where a potassium cation balances the charge of the octyl hydrogen phosphate anion. The compound’s structure comprises an eight-carbon alkyl chain (octyl group) linked to a phosphate group, which is partially deprotonated and associated with a potassium ion.

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 248.30 g/mol

-

CAS Registry Number: 51404-72-9

The octyl chain contributes hydrophobic characteristics, while the phosphate group enhances solubility in polar solvents. This amphiphilic nature is critical for its potential role in surfactant and emulsification applications, though direct experimental evidence specific to this compound is sparse.

Synthesis and Production

While no explicit synthesis protocols for potassium octyl hydrogen phosphate are detailed in accessible literature, its production likely follows methods analogous to other alkyl phosphate salts. A generalized approach involves:

-

Esterification: Reacting octanol with phosphoric acid to form octyl dihydrogen phosphate.

-

Neutralization: Treating the intermediate with potassium hydroxide to yield the potassium salt.

Industrial-scale production would require optimization of reaction conditions (e.g., temperature, stoichiometry) to maximize yield and purity. Challenges include minimizing byproducts such as dialkyl phosphates and ensuring efficient separation of the potassium salt.

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Likely soluble in polar solvents (e.g., water, ethanol) due to ionic character; partial solubility in nonpolar solvents | |

| Thermal Stability | Expected decomposition at elevated temperatures (>200°C), consistent with organophosphate salts | - |

| Surface Activity | Potential surfactant behavior due to amphiphilic structure |

The compound’s ability to reduce surface tension and form micelles could make it suitable for detergent formulations, though experimental validation is needed.

Research Gaps and Future Directions

Despite its theoretical promise, potassium octyl hydrogen phosphate remains understudied. Critical areas for investigation include:

-

Synthesis Optimization: Developing reproducible, high-yield production methods.

-

Application-Specific Studies: Evaluating its efficacy as a surfactant, emulsifier, or bioactive agent.

-

Toxicological Profiling: Assessing acute and chronic toxicity in model systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume